molecular formula C20H19ClN2O4 B14957336 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide

Cat. No.: B14957336
M. Wt: 386.8 g/mol
InChI Key: RASOXJFVYMSQER-UHFFFAOYSA-N
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Description

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with chloro, dimethyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Chlorination and Methylation: The chromen-2-one core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Coupling with Pyridyl Group: The final step involves coupling the chlorinated and methylated chromen-2-one with 2-(2-pyridyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2H-1-benzopyran-2-one: A methyl derivative of chromen-2-one with similar structural features.

    7-methyl-2H-1-benzopyran-2-one: Another methyl derivative with potential biological activities.

    4-methyl-2H-1-benzopyran-2-one: A methylated chromen-2-one with distinct chemical properties.

Uniqueness

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide is unique due to the presence of both chloro and pyridyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C20H19ClN2O4/c1-12-13(2)20(25)27-17-10-18(16(21)9-15(12)17)26-11-19(24)23-8-6-14-5-3-4-7-22-14/h3-5,7,9-10H,6,8,11H2,1-2H3,(H,23,24)

InChI Key

RASOXJFVYMSQER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCC3=CC=CC=N3)C

Origin of Product

United States

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